N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methyl-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-11-4-5-12(8-14(11)18(20)21)15(19)17-9-13-10-22-16(23-13)6-2-3-7-16/h4-5,8,13H,2-3,6-7,9-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMHUZUJMHHSBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2COC3(O2)CCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methyl-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spiroketal Core: The spiroketal core can be synthesized from aliphatic compounds or lactones.
Introduction of the Nitrobenzamide Group: The nitrobenzamide group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methyl-3-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitrobenzamide group can interact with enzymes and receptors, potentially inhibiting their activity. The spiroketal moiety may also contribute to the compound’s overall stability and reactivity, allowing it to effectively bind to its targets and exert its effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural differences and similarities between the target compound and its analogs:
Key Research Findings
Spirocyclic Stability and Reactivity
The 1,4-dioxaspiro[4.4]nonane ring in the target compound and ’s analog contributes to thermal and oxidative stability, as seen in biolubricant applications of similar spiro compounds .
Nitro Group Positioning
The meta-nitro group in the target compound vs. the para-nitro in ’s analog alters electronic effects. Meta substitution may reduce resonance stabilization of the nitro group compared to para, impacting reactivity in electrophilic substitution or redox reactions .
Amide Substituent Effects
The methyl group on the benzamide moiety (target compound) likely enhances lipophilicity compared to the hydroxyethyl group in ’s compound, which introduces hydrogen-bonding capacity. This difference could influence solubility or biological membrane permeability .
Stereochemical Considerations
’s compound highlights the role of stereochemistry (S-configuration at the spiro ring), which may affect chiral recognition in enzymatic or receptor-binding contexts. The target compound’s stereochemistry is unspecified but could similarly influence its functional properties .
Biological Activity
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methyl-3-nitrobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound features a unique spirocyclic structure that contributes to its stability and biological activity. The synthesis typically involves the formation of the spiroketal core followed by the introduction of the nitrobenzamide moiety. A common synthetic route includes:
- Formation of Spiroketal Core : Condensation of lactones in the presence of sodium ethoxide.
- Introduction of Nitrobenzamide : The resulting spiroketal is then reacted with 4-methyl-3-nitrobenzoic acid derivatives to form the final product through amide bond formation .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. The presence of the nitro group in this compound may enhance its interaction with bacterial enzymes and membranes, potentially leading to effective inhibition of bacterial growth.
| Compound | Target Organism | MIC (μM) |
|---|---|---|
| Compound A | Staphylococcus aureus | 20 |
| Compound B | Escherichia coli | 15 |
| This compound | TBD |
Anticancer Activity
The nitro group has been linked to various anticancer mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. Studies suggest that compounds with similar nitro-substituted aromatic rings can inhibit tumor growth through modulation of signaling pathways involved in cell proliferation.
Enzyme Inhibition
The compound has shown potential as an inhibitor for specific enzymes, such as proteases involved in cancer progression. In vitro assays have indicated that it can effectively inhibit these enzymes at low concentrations.
The biological activity of this compound is attributed to several mechanisms:
- Interaction with Enzymes : The nitro group can form hydrogen bonds with active site residues in enzymes, leading to inhibition.
- Membrane Penetration : The spiroketal structure enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that nitro compounds can induce oxidative stress in cells, contributing to their cytotoxic effects against pathogens and cancer cells .
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various nitro compounds found that those with structural similarities to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the nitro group in enhancing antimicrobial potency .
Study 2: Anticancer Properties
In a recent investigation into anticancer agents, this compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, attributed to its ability to induce apoptosis through ROS generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
